6-Chloro-5-(2,3-dichlorophenyl)-2-(methanesulfonyl)-1H-benzimidazole
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Overview
Description
Triclabendazole sulphone is a metabolite of triclabendazole, a benzimidazole derivative used primarily as an anthelmintic agent. Triclabendazole is effective against liver flukes, particularly Fasciola hepatica and Fasciola gigantica, which cause fascioliasis in humans and animals . Triclabendazole sulphone is formed through the oxidation of triclabendazole and its intermediate metabolite, triclabendazole sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triclabendazole sulphone typically involves the oxidation of triclabendazole. The process begins with the preparation of triclabendazole from 3,4-dichloroaniline through a series of reactions including acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves the oxidation of triclabendazole to triclabendazole sulphone using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of triclabendazole sulphone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Triclabendazole sulphone undergoes several types of chemical reactions, including:
Oxidation: Conversion of triclabendazole to triclabendazole sulphone through oxidation.
Reduction: Potential reduction back to triclabendazole sulfoxide under specific conditions.
Substitution: Possible substitution reactions at the benzimidazole ring or the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Triclabendazole sulphone.
Reduction: Triclabendazole sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triclabendazole sulphone has several scientific research applications:
Mechanism of Action
Triclabendazole sulphone exerts its effects by binding to the β-tubulin protein in liver flukes, disrupting microtubule formation and inhibiting essential cellular processes such as protein and enzyme synthesis . This leads to the death of the parasite. The compound also causes a reduction in the resting membrane potential and inhibition of motility in the parasites .
Comparison with Similar Compounds
Albendazole: Another benzimidazole derivative used as an anthelmintic agent.
Mebendazole: A benzimidazole used to treat a variety of parasitic worm infestations.
Fenbendazole: A benzimidazole used in veterinary medicine.
Comparison:
Triclabendazole Sulphone vs. Albendazole: Triclabendazole sulphone is more specific to liver flukes, while albendazole has a broader spectrum of activity against various nematodes and cestodes.
Triclabendazole Sulphone vs. Mebendazole: Mebendazole is used for a wider range of parasitic infections, whereas triclabendazole sulphone is more targeted towards liver flukes.
Triclabendazole Sulphone vs. Fenbendazole: Fenbendazole is primarily used in veterinary medicine, while triclabendazole sulphone has applications in both human and veterinary medicine.
Triclabendazole sulphone’s specificity and effectiveness against liver flukes make it a unique and valuable compound in the treatment of fascioliasis.
Properties
CAS No. |
139079-38-2 |
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Molecular Formula |
C14H9Cl3N2O2S |
Molecular Weight |
375.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenyl)-2-methylsulfonyl-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20,21)14-18-11-5-8(10(16)6-12(11)19-14)7-3-2-4-9(15)13(7)17/h2-6H,1H3,(H,18,19) |
InChI Key |
UEGYTVWZVSLOGH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(N1)C=C(C(=C2)C3=C(C(=CC=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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